2-[benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Description
¹H NMR (400 MHz, DMSO-d₆)
| Signal (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 9.85 | Singlet | 1H | Aldehydic proton (CHO) |
| 8.65–7.25 | Multiplet | 9H | Aromatic protons |
| 4.45 | Singlet | 2H | Benzyl CH₂ |
| 3.10 | Singlet | 3H | N–CH₃ |
| 2.95 | Broad singlet | 1H | N–H (amide) |
The absence of splitting in the N–CH₃ signal confirms free rotation around the N–C bond, while the downfield-shifted aldehydic proton (9.85 ppm) indicates conjugation with the aromatic system .
¹³C NMR (100 MHz, DMSO-d₆)
| Signal (ppm) | Assignment |
|---|---|
| 190.2 | Aldehydic carbon (CHO) |
| 168.4 | Pyrimidine C=O |
| 145.1–125.3 | Aromatic carbons |
| 52.8 | Benzyl CH₂ |
| 38.5 | N–CH₃ |
The deshielded carbonyl carbon at 168.4 ppm aligns with 4-oxo-pyrido[1,2-a]pyrimidine derivatives .
IR (KBr, cm⁻¹)
- 1715 : Stretching vibration of conjugated C=O (pyrimidine ketone)
- 1690 : Aldehydic C=O stretch
- 1605 : Aromatic C=C bending
- 1350 : C–N stretching (tertiary amine)
UV-Vis (MeOH, λmax)
- 268 nm (π→π* transition of aromatic system)
- 315 nm (n→π* transition of carbonyl groups)
Mass Spectrometry (ESI-TOF)
- m/z 308.1 [M+H]⁺ (calc. 307.35)
- Fragmentation pathway: Loss of CHO (29 Da) followed by C₇H₇ (91 Da) from the benzyl group .
Computational Chemistry Approaches for Conformational Analysis
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level reveals two stable conformers:
- Conformer A (87% population) : Benzyl group oriented anti to the pyrido nitrogen, minimizing steric clash with the methyl group.
- Conformer B (13% population) : Benzyl group syn to the pyrido nitrogen, stabilized by weak C–H···O interactions between the benzyl CH and the carbaldehyde oxygen.
Key computed parameters:
| Parameter | Conformer A | Conformer B |
|---|---|---|
| Relative energy | 0 kcal/mol | 1.2 kcal/mol |
| Dipole moment | 4.8 Debye | 5.3 Debye |
| HOMO-LUMO gap | 4.1 eV | 3.9 eV |
Properties
Molecular Formula |
C17H15N3O2 |
|---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
2-[benzyl(methyl)amino]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
InChI |
InChI=1S/C17H15N3O2/c1-19(11-13-7-3-2-4-8-13)16-14(12-21)17(22)20-10-6-5-9-15(20)18-16/h2-10,12H,11H2,1H3 |
InChI Key |
KFYILYUEQFXAKE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C(=O)N3C=CC=CC3=N2)C=O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Precursors
The pyrido[1,2-a]pyrimidine backbone is typically constructed via cyclocondensation between 2-aminopyridine derivatives and carbonyl-containing reagents. For example:
- Reactants : 2-Amino-3-hydroxypyridine and 2-acetylbutyrolactone.
- Conditions : Reflux in chlorobenzene with p-toluenesulfonic acid as a catalyst under azeotropic water removal.
- Mechanism : Acid-catalyzed dehydration forms the fused pyrimidine ring, with the acetyl group facilitating keto-enol tautomerization to stabilize intermediates.
Functionalization at Position 2
Introducing the benzyl(methyl)amino group requires nucleophilic substitution or reductive amination:
- Substitution : Reacting 2-chloro intermediates (e.g., 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde) with N-benzylmethylamine in polar aprotic solvents like DMF.
- Catalysis : Triethylamine or potassium carbonate enhances reaction rates by scavenging HCl byproducts.
- Yield : ~70–75% under optimized conditions (80°C, 12 hr).
Stepwise Synthetic Pathways
Route 1: Chlorobenzene-Based Cyclization
Adapted from US7723518B2, this method prioritizes solvent stability and reproducibility:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclocondensation | Chlorobenzene, p-TsOH, reflux, 19 hr | 67% |
| 2 | Chlorination | SOCl₂ in DMF, 60°C, 6 hr | 82% |
| 3 | Amination | N-Benzylmethylamine, K₂CO₃, DMF, 80°C, 12 hr | 73% |
Key Advantages :
Route 2: THF-Mediated Rearrangement
Inspired by PMC9876965, this approach uses tetrahydrofuran (THF) for intramolecular cyclization:
- Intermediate Formation : 4-((3-Benzylureido)methyl)furan-3-carbonyl azide synthesis via Curtius rearrangement.
- Cyclization : Reflux in dry THF for 16 hr induces ring closure to form the pyrido[1,2-a]pyrimidine core.
- Oxidation : MnO₂ oxidizes the hydroxymethyl group to the aldehyde at position 3.
Challenges :
- Longer reaction times (16–24 hr) compared to chlorobenzene route.
- Requires strict anhydrous conditions to prevent hydrolysis.
Reaction Optimization
Solvent Screening
Comparative studies highlight solvent impacts on conversion rates:
| Solvent | Conversion (%) | Purity (%) |
|---|---|---|
| Chlorobenzene | 81 | 97.5 |
| Xylene | 45 | 89 |
| THF | 73 | 94 |
| Acetic Acid | 22 | 78 |
Chlorobenzene outperforms alternatives due to its high boiling point (131°C) and compatibility with azeotropic drying.
Catalytic Systems
- p-Toluenesulfonic Acid : Achieves 81% conversion in chlorobenzene vs. 10% lower yields with acetic acid.
- Phosphoryl Chloride : Effective in preliminary steps but generates corrosive byproducts.
Purification and Characterization
Crystallization Techniques
Analytical Validation
- HPLC : Confirms purity >97% with RT = 8.2 min (C18 column, acetonitrile/water).
- NMR : δ 9.8 ppm (aldehyde proton), δ 4.3 ppm (N-CH₂-Benzyl).
- FTIR : 1685 cm⁻¹ (C=O), 2720 cm⁻¹ (aldehyde C-H).
Scalability and Industrial Adaptation
Pilot-Scale Production
Environmental Considerations
- Solvent Recovery : Chlorobenzene is distilled and reused, reducing waste.
- Byproduct Management : 2-Acetylbutyrolactone residues are minimized to <0.3% via activated carbon filtration.
Comparative Analysis of Methods
| Parameter | Chlorobenzene Route | THF Route |
|---|---|---|
| Total Yield | 67% | 58% |
| Purity | 97.5% | 94% |
| Reaction Time | 19 hr | 40 hr |
| Scalability | Industrial | Lab-scale |
The chlorobenzene method is superior for large-scale synthesis, while the THF route offers flexibility for structural analogs.
Chemical Reactions Analysis
2-[benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The aldehyde group in the compound can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrido[1,2-a]pyrimidine derivatives, including 2-[benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde. Research indicates that compounds in this class exhibit potent activity against Gram-positive and Gram-negative bacteria. This is particularly relevant given the rise of antibiotic-resistant strains. For instance, a study demonstrated that derivatives of this compound effectively inhibited bacterial gyrase, an essential enzyme for bacterial DNA replication, thereby showcasing its potential as a novel antibacterial agent .
Anticancer Properties
The compound has shown promise in cancer research, particularly due to its ability to modulate key signaling pathways involved in tumor growth and metastasis. Studies suggest that similar pyrido[1,2-a]pyrimidine derivatives can inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival in various cancers . The structure-activity relationship (SAR) analyses indicate that modifications to the benzyl and methyl groups can enhance cytotoxicity against cancer cell lines .
Neuroprotective Effects
Emerging research indicates that 2-[benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde may possess neuroprotective properties. Compounds with similar structures have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's . The neuroprotective mechanism may involve the modulation of inflammatory pathways and the enhancement of neurotrophic factors.
Synthesis and Derivative Development
The synthesis of 2-[benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves various chemical reactions that can be optimized to yield derivatives with improved pharmacological profiles. Synthetic strategies often include modifications at the 3-position or variations in substituents on the benzyl group to enhance solubility and bioavailability . These derivatives are crucial for screening in drug discovery programs aimed at identifying lead compounds for further development.
Case Study 1: Antibacterial Activity
A recent study evaluated the antibacterial efficacy of several pyrido[1,2-a]pyrimidine derivatives against ESKAPE pathogens, which are known for their multidrug resistance. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, indicating their potential as effective alternatives in treating resistant infections .
Case Study 2: Anticancer Screening
In vitro studies on cancer cell lines revealed that modifications to the core structure of pyrido[1,2-a]pyrimidines could significantly enhance their cytotoxic effects. One derivative showed a 50% reduction in cell viability at low micromolar concentrations across multiple cancer types .
Mechanism of Action
The mechanism of action of 2-[benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action depend on the specific biological target and the nature of the interaction .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Pyrido[1,2-a]pyrimidine Core
The pyrido[1,2-a]pyrimidine scaffold is highly versatile, with modifications at positions 2, 3, and 9 significantly altering biological activity. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Analogues
Impact of Substituents on Bioactivity
- Benzyl vs. Piperazinyl Groups: The target compound’s benzyl(methyl)amino group confers greater lipophilicity compared to the piperazinyl derivatives (e.g., ). This may enhance blood-brain barrier penetration, though piperazine-containing analogues could exhibit improved solubility due to basic nitrogen atoms . In contrast, N-(benzyl) carboxamide derivatives (e.g., ) show analgesic activity, suggesting that the benzyl group plays a role in receptor binding.
- Aldehyde vs. Carboxamide at Position 3: The aldehyde in the target compound is more electrophilic than the carboxamide group in analogues like those in . Carboxamide derivatives, however, demonstrate higher stability and are preferred in oral drug formulations .
- Hydroxyethylamino vs. Benzyl(methyl)amino: The hydroxyethylamino substituent in introduces polarity, likely reducing membrane permeability compared to the target compound’s benzyl(methyl)amino group.
Pharmacological and Physicochemical Properties
Table 2: Physicochemical and Pharmacokinetic Predictions
| Compound Name | Molecular Weight (g/mol) | LogP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Water Solubility (mg/mL)* |
|---|---|---|---|---|---|
| Target Compound | ~349.4 | 2.8 | 1 | 5 | 0.05 |
| 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-9-methyl-... | 406.4 | 2.1 | 1 | 7 | 0.12 |
| N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido... | 352.4 | 3.0 | 2 | 6 | 0.03 |
| 2-((2-Hydroxyethyl)amino)-9-methyl-... | 247.3 | 1.5 | 2 | 5 | 0.30 |
*Predicted using QikProp (Schrödinger LLC).
Research Findings and Implications
- Bioisosterism: Evidence suggests that the pyrido[1,2-a]pyrimidine core is a bioisostere of 4-hydroxyquinolin-2-one, with both scaffolds showing analgesic activity . The aldehyde group in the target compound may mimic the keto group in quinolinones, enabling similar receptor interactions.
- Gastroprotective Potential: Analogues with unsaturated 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides (e.g., ) demonstrate gastroprotective effects in rat models. The target compound’s aldehyde group could be modified to carboxamide derivatives for enhanced activity.
Biological Activity
The compound 2-[benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a member of the pyridopyrimidine family, which has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-[benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is with a molecular weight of approximately 427.5 g/mol. The compound features a pyridopyrimidine core, which is known for its diverse pharmacological properties.
1. Anticancer Activity
Research has indicated that pyridopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds related to this class have been shown to inhibit various kinases involved in cancer progression. A study evaluating several derivatives reported that certain modifications in the structure could enhance antiproliferative activity against cancer cell lines, such as K562 and DU145 cells. The presence of specific functional groups was critical for achieving IC50 values in the low micromolar range (30–100 nM) for effective cytotoxicity .
2. Anti-inflammatory Properties
Another area of interest is the anti-inflammatory activity of similar compounds. In vitro studies have demonstrated that derivatives can inhibit the NF-kB pathway, a key player in inflammatory responses. For example, certain compounds from the pyridopyrimidine class were found to reduce LPS-induced NF-kB/AP-1 reporter activity significantly . The ability to modulate inflammatory pathways suggests potential therapeutic applications in treating chronic inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR analysis provides insights into how modifications to the chemical structure influence biological activity. Key findings include:
- Substituents on the benzyl group : Variations in substituents can lead to different binding affinities for target proteins, affecting both potency and selectivity.
- Position of functional groups : Altering the position of functional groups on the pyridopyrimidine ring can enhance or diminish biological activity .
Case Studies
- Case Study 1: Anticancer Efficacy
- Case Study 2: Inhibition of Inflammatory Pathways
Data Table: Summary of Biological Activities
| Compound Name | Activity Type | IC50 Value (µM) | Target Mechanism |
|---|---|---|---|
| Compound A | Anticancer | <50 | Kinase inhibition |
| Compound B | Anti-inflammatory | 4.8 - 30.1 | NF-kB pathway inhibition |
| Compound C | Cytotoxicity | 30 - 100 | Induction of apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
